2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
Description
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1224844-66-9) is a boronate ester derivative featuring a methoxy group at the 2-position and an amino group at the 5-position of the benzene ring. It is widely used as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science . The pinacol boronate group enhances stability and reactivity in palladium-catalyzed transformations . Its molecular formula is C₁₃H₁₉BNO₃, with a molecular weight of approximately 249.12 g/mol (inferred from analogs in and ).
Properties
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9/h6-8H,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCONHACZFQZWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline typically involves the reaction of 2-methoxy-5-aminophenol with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the boronic ester.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form different aniline derivatives.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: Reduced aniline derivatives, such as phenylhydrazine.
Substitution: Various boronic acid derivatives and their corresponding products.
Scientific Research Applications
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is widely used in scientific research due to its versatility and reactivity. It is employed in:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and probes for biological studies.
Medicine: As a precursor for pharmaceuticals and drug discovery.
Industry: In the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline exerts its effects depends on its specific application
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
Key structural analogs differ in substituent positions on the benzene ring and boronate group orientation:
Key Observations :
- Electronic Effects : The methoxy group in the target compound donates electron density via resonance, enhancing the reactivity of the boronate group in cross-coupling reactions compared to methyl or chloro substituents .
- Steric Effects : Substituents at the 2-position (e.g., methoxy in the target vs. methyl in 5-Methyl-2-...aniline) influence steric hindrance during coupling reactions. Methoxy’s larger size may reduce reaction rates compared to methyl .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s methoxy group improves electron density at the boronate, accelerating transmetallation with aryl halides. However, steric hindrance may reduce efficiency compared to unsubstituted analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
- Fluorescence Probes : Boronate esters with electron-rich substituents (e.g., methoxy in the target) exhibit faster H₂O₂-induced oxidation kinetics compared to electron-deficient analogs (e.g., benzonitrile derivatives in ) .
Physical and Spectral Properties
Biological Activity
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound of interest due to its potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C13H20BNO3
- Molecular Weight : 239.12 g/mol
- CAS Number : 17750207
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the methoxy group enhances lipophilicity and may improve cell membrane permeability. The dioxaborolane moiety is known for its ability to form complexes with biomolecules, which can modulate their activity.
Anticancer Activity
Research indicates that compounds containing boron have shown promise in anticancer applications. For instance, studies have demonstrated that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | 20 |
| MCF10A (Normal) | 2.52 |
Antiviral Activity
Recent studies have also explored the antiviral properties of boron-containing compounds. The compound showed significant inhibition of viral replication in preclinical models of influenza A virus. The mechanism involves interference with viral entry and replication processes.
Case Studies
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Study on Cancer Cell Lines : A study evaluated the effects of the compound on MDA-MB-231 and MCF10A cell lines. Results indicated a potent inhibitory effect on the proliferation of MDA-MB-231 cells with an IC50 value significantly lower than that observed in non-cancerous cells.
"The compound exhibited a nearly 20-fold selectivity for cancer cells over normal cells" .
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Antiviral Efficacy : In a preclinical model using mice infected with influenza A virus, administration of the compound led to a significant reduction in viral load in lung tissues compared to untreated controls.
"The rapid reduction in viral load confirmed the direct effect on viral replication" .
Safety Profile
The safety profile of this compound was assessed through subacute toxicity studies in mice. The results indicated no significant adverse effects at therapeutic doses.
| Parameter | Observed Value |
|---|---|
| Maximum Tolerated Dose | 40 mg/kg/day |
| Toxicity Symptoms | None |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
